molecular formula C11H13N B13255831 3,3,7-Trimethyl-3H-indole

3,3,7-Trimethyl-3H-indole

Cat. No.: B13255831
M. Wt: 159.23 g/mol
InChI Key: NKMWTEMWPMFMII-UHFFFAOYSA-N
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Description

3,3,7-Trimethyl-3H-indole, also known as 2,3,3-Trimethylindolenine, is a heterocyclic organic compound with the molecular formula C11H13N. It is a derivative of indole, characterized by the presence of three methyl groups at positions 2, 3, and 3 on the indole ring. This compound is commonly used as a reactant in organic synthesis reactions and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7-Trimethyl-3H-indole typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the starting materials are often 3-methyl-2-butanone and phenylhydrazine .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Fischer indole synthesis. The reaction is carried out in a controlled environment with optimized temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,3,7-Trimethyl-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3,7-Trimethyl-3H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,7-Trimethyl-3H-indole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in electrophilic substitution reactions, where it donates electrons to electrophiles. These interactions are crucial in its role as a reactant in organic synthesis and its biological activities .

Comparison with Similar Compounds

  • 2,3,3-Trimethylindolenine
  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,1,2-Trimethylbenz[e]indole

Comparison: 3,3,7-Trimethyl-3H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits different reactivity in electrophilic substitution and redox reactions, making it valuable in specific synthetic applications .

Biological Activity

3,3,7-Trimethyl-3H-indole is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

This compound is characterized by its indole structure with three methyl groups attached at positions 3 and 7. The synthesis of this compound can be achieved through various methods, including condensation reactions and functionalization processes. For instance, the reaction of indole derivatives with aldehydes or ketones can yield substituted indoles with enhanced biological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, a study reported the synthesis of new indole derivatives that demonstrated antibacterial and antifungal activities against various pathogens, including Klebsiella pneumoniae and Candida albicans . The modified compounds showed varying degrees of effectiveness, suggesting that structural changes can enhance their bioactivity.

CompoundActivity TypeTarget OrganismEffectiveness
1AntibacterialKlebsiella pneumoniaeModerate
2AntifungalCandida albicansHigh

Antioxidant Properties

Indoles are known for their antioxidant capabilities. Research indicates that this compound can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases. The antioxidant mechanism is primarily attributed to the ability of the indole ring to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, compounds derived from this compound have shown anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property positions them as potential candidates for developing anti-inflammatory drugs.

Case Studies

  • Case Study on Antimicrobial Activity : A study synthesized several derivatives of this compound and tested their efficacy against bacterial strains. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics .
  • Case Study on Antioxidant Activity : In another research effort, the antioxidant capacity of various indole derivatives was assessed using DPPH radical scavenging assays. The results demonstrated that some derivatives exhibited superior antioxidant activity compared to well-known antioxidants like ascorbic acid .

Future Directions

The promising biological activities associated with this compound suggest several avenues for future research:

  • Drug Development : Continued exploration into the synthesis of novel derivatives could lead to new antimicrobial or anti-inflammatory agents.
  • Mechanistic Studies : Further investigations into the molecular mechanisms underlying the biological activities of these compounds will enhance understanding and facilitate targeted drug design.
  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of these compounds in humans will be crucial for their potential therapeutic applications.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3,3,7-trimethylindole

InChI

InChI=1S/C11H13N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-7H,1-3H3

InChI Key

NKMWTEMWPMFMII-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C=N2)(C)C

Origin of Product

United States

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